N-[(2-ethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride
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Overview
Description
N-[(2-ethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride is a compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride typically involves the reaction of 2-ethylpyrazole with appropriate reagents to introduce the methoxy and methyl groups at the desired positions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
N-[(2-ethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of inflammatory and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N-[(2-ethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 3-methyl-1-phenyl-2-pyrazolin-5-one
- 4-amino-1,2,4-triazole
- 1,3-dimethyl-5-pyrazolone .
Uniqueness
N-[(2-ethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H18ClN5O |
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Molecular Weight |
271.75 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5O.ClH/c1-4-16-9(5-6-13-16)7-12-10-8-15(2)14-11(10)17-3;/h5-6,8,12H,4,7H2,1-3H3;1H |
InChI Key |
IXTPTVWCNMTPPA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC2=CN(N=C2OC)C.Cl |
Origin of Product |
United States |
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